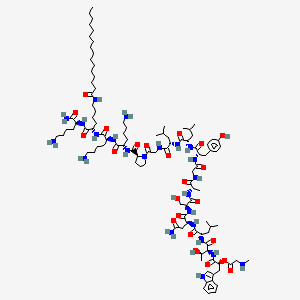

(Sar)WTLNSAGYLLGPKK(Lys-palmitoyl)K

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (Sar)WTLNSAGYLLGPKK(Lys-Palmitoyl)K erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden oft eingesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet strenge Reinigungsschritte, einschließlich Hochleistungsflüssigchromatographie (HPLC), um das gewünschte Produkt zu isolieren.

Eigenschaften

Molekularformel |

C104H173N23O23 |

|---|---|

Molekulargewicht |

2113.6 g/mol |

IUPAC-Name |

[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(hexadecanoylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl] 2-(methylamino)acetate |

InChI |

InChI=1S/C104H173N23O23/c1-11-12-13-14-15-16-17-18-19-20-21-22-23-42-86(132)111-50-33-29-40-75(94(139)117-73(91(109)136)37-26-30-47-105)119-95(140)74(38-27-31-48-106)118-96(141)76(39-28-32-49-107)120-102(147)83-41-34-51-127(83)88(134)60-114-93(138)77(52-63(2)3)121-97(142)78(53-64(4)5)122-99(144)80(55-68-43-45-70(130)46-44-68)116-87(133)59-113-92(137)66(8)115-101(146)82(62-128)125-100(145)81(57-85(108)131)123-98(143)79(54-65(6)7)124-104(149)90(67(9)129)126-103(148)84(150-89(135)61-110-10)56-69-58-112-72-36-25-24-35-71(69)72/h24-25,35-36,43-46,58,63-67,73-84,90,110,112,128-130H,11-23,26-34,37-42,47-57,59-62,105-107H2,1-10H3,(H2,108,131)(H2,109,136)(H,111,132)(H,113,137)(H,114,138)(H,115,146)(H,116,133)(H,117,139)(H,118,141)(H,119,140)(H,120,147)(H,121,142)(H,122,144)(H,123,143)(H,124,149)(H,125,145)(H,126,148)/t66-,67+,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,90-/m0/s1 |

InChI-Schlüssel |

JPTGYQMVTVXYRV-CMDPNKGGSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)OC(=O)CNC |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)OC(=O)CNC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Sar)WTLNSAGYLLGPKK(Lys-palmitoyl)K typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to isolate the desired product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(Sar)WTLNSAGYLLGPKK(Lys-Palmitoyl)K durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann an bestimmten Aminosäureresten auftreten und zur Bildung von Disulfidbrücken oder anderen oxidativen Modifikationen führen.

Reduktion: Reduktionsreaktionen können oxidative Modifikationen umkehren und die ursprüngliche Struktur des Peptids wiederherstellen.

Substitution: Aminosäurereste innerhalb des Peptids können durch andere Reste substituiert werden, um seine Eigenschaften zu verändern.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Dithiothreitol (DTT) für die Reduktion. Substitutionsreaktionen erfordern oft spezifische Aminosäurederivate und Kupplungsmittel .

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den eingebrachten spezifischen Modifikationen ab. Zum Beispiel kann Oxidation zur Bildung von Disulfid-verknüpften Peptiden führen, während Substitution zu Peptiden mit veränderten Aminosäuresequenzen führen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (Sar)WTLNSAGYLLGPKK(Lys-Palmitoyl)K beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Rezeptoren oder Enzymen. Die Palmitoylierung des Lysinrests erhöht seine Membranaffinität, was seine Einarbeitung in Zellmembranen und die anschließende Interaktion mit Zielproteinen erleichtert. Diese Interaktion kann verschiedene Signalwege modulieren und zu den beobachteten biologischen Effekten führen.

Wirkmechanismus

The mechanism of action of (Sar)WTLNSAGYLLGPKK(Lys-palmitoyl)K involves its interaction with specific molecular targets, such as receptors or enzymes. The palmitoylation of the lysine residue enhances its membrane affinity, facilitating its incorporation into cellular membranes and subsequent interaction with target proteins. This interaction can modulate various signaling pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen andere palmitoylierte Peptide und synthetische Peptide mit analogen Sequenzen. Beispiele beinhalten:

- (Sar)WTLNSAGYLLGPKK

- (Sar)WTLNSAGYLLGPKK(Lys-Myristoyl)K

Einzigartigkeit

(Sar)WTLNSAGYLLGPKK(Lys-Palmitoyl)K ist aufgrund seiner spezifischen Palmitoylierung einzigartig, die besondere biochemische Eigenschaften wie eine erhöhte Membranaffinität und Stabilität verleiht. Diese Einzigartigkeit macht es zu einem wertvollen Werkzeug in verschiedenen Forschungs- und industriellen Anwendungen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.